N-(4-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide
Description
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl, dimethyl, and carbamoylmethylsulfanyl groups.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15-6-5-7-19(12-15)26-21(28)14-31-24-22(16(2)13-17(3)25-24)23(29)27-18-8-10-20(30-4)11-9-18/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
XVHNTTXNCROODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediates and subsequent reactions to introduce the desired functional groups. One common approach is the cyanoacetylation of amines, followed by nucleophilic substitution reactions . The reaction conditions often involve the use of boiling acetic acid and aromatic amines to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE include other pyridine derivatives with different substituents. Examples include:
- N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
